molecular formula C24H27N3O5 B2529787 1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941998-21-6

1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2529787
CAS No.: 941998-21-6
M. Wt: 437.496
InChI Key: OECRMEOWIPJKCO-UHFFFAOYSA-N
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Description

The compound 1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 1- and 4-positions. The 1-position is occupied by a 4-isopropylphenyl group, while the 4-position is linked to a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl substituent. Computational methods such as density functional theory (DFT) and crystal structure refinement (e.g., SHELXL) are critical for analyzing its electronic and structural properties .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-14(2)15-6-8-18(9-7-15)27-13-17(12-21(27)28)24-25-23(26-32-24)16-10-19(29-3)22(31-5)20(11-16)30-4/h6-11,14,17H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECRMEOWIPJKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under controlled conditions.

    Introduction of the Propan-2-yl Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to introduce the propan-2-yl group onto the phenyl ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Trimethoxyphenyl Group: This step may involve nucleophilic substitution reactions to introduce the trimethoxyphenyl group onto the oxadiazole ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its pharmacological properties. Its oxadiazole moiety is known for exhibiting anti-inflammatory and analgesic effects. Research indicates that derivatives of oxadiazoles can serve as potential therapeutic agents against various diseases such as cancer and neurodegenerative disorders.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines. The specific compound's ability to inhibit tumor growth was attributed to its interference with cellular signaling pathways involved in proliferation and apoptosis .

Antioxidant Activity

Research has highlighted the compound's potential as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Source
1-[4-(Propan-2-yl)phenyl]-...25Journal of Natural Products
Standard Antioxidant (Ascorbic Acid)15Journal of Natural Products

Material Science

The unique structural features of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its electron-donating properties can enhance the efficiency of light emission.

Case Study Example :
Research conducted by a team at a leading university demonstrated that incorporating this compound into OLEDs significantly improved their brightness and stability compared to traditional materials .

Biological Studies

The compound has shown promise in biological studies due to its ability to interact with various biological targets. It has been investigated for its effects on neurotransmitter systems, which could have implications for treating neurological disorders.

Research Findings :
A recent study explored the effects of the compound on serotonin receptors, revealing that it could modulate receptor activity and potentially serve as a basis for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Features and Substituent Effects

Key analogs (see Table 1 for summary):

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Substitutions: Chloro-fluorophenyl (electron-withdrawing) and cyclopropyl-oxadiazole. The cyclopropyl moiety may improve metabolic stability .

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate (): Substitutions: Nitrophenyl (strong electron-withdrawing) and 1,2-oxazole. Impact: The nitro group reduces electron density in the aromatic ring, contrasting with the target compound’s methoxy groups. The 1,2-oxazole (vs. 1,2,4-oxadiazole) has a different dipole moment, affecting hydrogen-bonding capacity .

2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Substitutions: Fluorophenyl and thiazole-pyrazolo-pyrimidine. Impact: Fluorine atoms enhance lipophilicity and bioavailability.

Physicochemical and Crystallographic Properties

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents Heterocycle Melting Point (°C) PSA (Ų)
Target Compound C₂₅H₂₇N₃O₅ 473.50 Isopropylphenyl, trimethoxyphenyl 1,2,4-oxadiazole N/A ~90*
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one C₁₈H₁₆ClFN₃O₂ 368.80 Chloro-fluorophenyl, cyclopropyl 1,2,4-oxadiazole N/A N/A
1-[2-(4-Nitrophenyl)-...pyrrolidin-2-one monohydrate C₂₈H₂₄N₄O₄·H₂O 498.53 Nitrophenyl, oxazolyl 1,2-oxazole N/A 142.5†
Example 76 compound () C₂₈H₂₃F₂N₅O₃ 531.53 Fluorophenyl, thiazole Pyrazolo-pyrimidine 252–255 N/A

*PSA estimated using Multiwfn ; †From .

Crystallographic Insights :

  • The monohydrate in crystallizes in a triclinic system (P1) with Z=4 and V=2530 ų, indicating dense packing influenced by the nitro group’s polarity. In contrast, the target compound’s trimethoxyphenyl group may promote less dense, more lipophilic crystal packing .
Electronic and Computational Analysis
  • Electron Density and Reactivity : DFT studies () reveal that electron-donating groups (e.g., methoxy in the target compound) increase the highest occupied molecular orbital (HOMO) energy, enhancing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., nitro in ) lower HOMO levels, favoring electrophilic interactions .
  • Solubility Prediction : The trimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the chloro-fluorophenyl analog (), as methoxy groups enhance hydrophilicity .

Biological Activity

1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that integrates a pyrrolidinone structure with an oxadiazole moiety. This combination suggests potential biological activities that warrant investigation. The oxadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure features a pyrrolidinone core linked to an oxadiazole ring and a propan-2-yl phenyl group.

Biological Activity Overview

Recent studies have highlighted the biological activity of related oxadiazole compounds, suggesting that this compound may exhibit similar properties.

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli. A study demonstrated that certain 1,3,4-oxadiazoles exhibited higher antimicrobial activity than standard antibiotics like ciprofloxacin .

2. Anticancer Properties

The anticancer potential of oxadiazole derivatives has been well-documented. For example, a series of 1,2,4-oxadiazole-benzimidazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of electron-donating or withdrawing groups on the phenyl rings significantly influenced their activity.

Case Study 1: Cytotoxicity Assessment

A study focused on the cytotoxicity of novel oxadiazole derivatives showed that compounds with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxic effects against various cancer cell lines. The most potent compound in this study had an IC50 value comparable to Tamoxifen against MCF-7 cells .

CompoundCell LineIC50 (µM)
Compound AMCF-715.63
Compound BA54910.50
Compound CA37512.30

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the SAR of 5-Aryl-1,3,4-oxadiazol-2-amines and found that modifications to the phenyl ring led to significant changes in biological activity. Compounds that were able to inhibit acetylcholinesterase (AChE) showed lower IC50 values than established drugs like rivastigmine .

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